2,6-Di-(sec-butoxy)-4-aminopyrimidine
Description
Structure
3D Structure
Properties
CAS No. |
91691-91-7 |
|---|---|
Molecular Formula |
C12H21N3O2 |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
2,6-di(butan-2-yloxy)pyrimidin-4-amine |
InChI |
InChI=1S/C12H21N3O2/c1-5-8(3)16-11-7-10(13)14-12(15-11)17-9(4)6-2/h7-9H,5-6H2,1-4H3,(H2,13,14,15) |
InChI Key |
PYJCXRJFSJTQMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC1=NC(=NC(=C1)N)OC(C)CC |
Origin of Product |
United States |
Contextualization of Aminopyrimidine Derivatives As Heterocyclic Scaffolds in Chemical Biology and Materials Science
Pyrimidine (B1678525), a fundamental heterocyclic aromatic compound, is a cornerstone of numerous molecules vital to life, including the nucleobases cytosine, thymine, and uracil. Its derivatives, especially aminopyrimidines, have become a focal point of intense research in the fields of chemical biology and materials science. This interest stems from their adaptable chemical nature and a wide array of biological functions. The inclusion of an amino group and the nitrogen atoms within the pyrimidine ring creates a versatile platform for extensive chemical modifications, positioning them as "privileged scaffolds" in the quest for new drugs and advanced materials.
In the realm of chemical biology, aminopyrimidine derivatives are highly valued for their capacity to mimic the structure of naturally occurring purines and pyrimidines. This structural similarity allows them to interact with a variety of biological targets, such as enzymes and receptors. Consequently, they have been extensively studied as potential therapeutic agents with a broad spectrum of activities, including antimicrobial, antiviral, and anticancer properties. ijpsjournal.commdpi.com The flat structure of the pyrimidine ring, combined with its potential for hydrogen bonding and other non-covalent interactions, facilitates its binding to the active sites of proteins.
The utility of aminopyrimidine derivatives also extends into the innovative field of materials science. Here, their distinct electronic and photophysical characteristics are harnessed for various applications. Their propensity for self-assembly through hydrogen bonding and π-π stacking interactions makes them ideal building blocks for creating supramolecular structures and functional materials. These materials show promise in technologies such as organic light-emitting diodes (OLEDs), sensors, and catalysis. The pyrimidine core's structure can be finely tuned by introducing different substituents, allowing for precise control over its optical and electronic properties.
Significance of 2,6 Di Sec Butoxy 4 Aminopyrimidine Within Advanced Pyrimidine Chemistry Research
Within the broad field of pyrimidine (B1678525) chemistry, 2,6-Di-(sec-butoxy)-4-aminopyrimidine has emerged as a compound of particular interest for advanced research. Its unique substitution pattern, which includes two sec-butoxy groups at the 2 and 6 positions and an amino group at the 4 position, gives it distinct properties that are the subject of ongoing investigation. The bulky and chiral nature of the sec-butoxy groups can introduce significant steric hindrance and specific stereochemical aspects. These features, in turn, can influence the molecule's three-dimensional shape and its interactions with other molecules.
The presence of alkoxy groups at the 2 and 6 positions has a profound effect on the electronic properties of the pyrimidine ring. nih.gov This modification alters its reactivity and its potential for further functionalization. Researchers are actively exploring how these alkoxy groups enhance the compound's utility as a synthetic intermediate for producing more complex molecules with desirable biological or material characteristics. The amino group at the 4-position acts as a crucial "handle" for derivatization, enabling the attachment of various functional groups to probe structure-activity relationships.
Advanced research on this compound frequently centers on its application as a precursor in the synthesis of novel compounds. For example, it can serve as a critical starting material for creating inhibitors of various kinases—enzymes that are essential for cell signaling and are often dysregulated in diseases like cancer. The specific stereochemistry of the sec-butoxy groups can be strategically used to achieve enantioselective synthesis and to investigate the chiral recognition capabilities of biological targets.
Overview of Academic Research Trajectories for Alkoxy Substituted Aminopyrimidines
Strategic Approaches to Pyrimidine Ring Functionalization
The functionalization of the pyrimidine core is central to creating diverse molecular architectures. Key strategies include nucleophilic substitution, condensation reactions to build the ring system, and modern cross-coupling techniques.
Nucleophilic Substitution Reactions in Pyrimidine Synthesis, particularly involving 2,6-dichloro-4-aminopyrimidine and alkoxy incorporation
Nucleophilic aromatic substitution (SNAr) is a fundamental and widely used method for the synthesis of alkoxy-substituted pyrimidines. The process typically starts with a highly activated pyrimidine core, such as one bearing halogen atoms at the C2, C4, or C6 positions. For the synthesis of 2,6-Di-(sec-butoxy)-4-aminopyrimidine, the commercially available 2-amino-4,6-dichloropyrimidine (B145751) serves as an excellent starting material. nih.gov
The chlorine atoms at the C4 and C6 positions of the pyrimidine ring are highly susceptible to displacement by nucleophiles due to the electron-withdrawing nature of the ring nitrogen atoms. researchgate.netmdpi.com The reaction with an alkoxide, in this case, sodium sec-butoxide (B8327801) (generated from sec-butanol and a strong base like sodium hydride), proceeds by the addition of the nucleophile to the electron-deficient ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the expulsion of the chloride leaving group to restore aromaticity.
The general reaction is as follows:

Scheme 1: General reaction for the synthesis of this compound via nucleophilic substitution.
This method is efficient for introducing a variety of alkoxy groups. The reactivity of halopyrimidines in SNAr reactions is a critical factor, with the C4 and C6 positions being generally more reactive than the C2 position. researchgate.net In symmetrically substituted 4,6-dichloropyrimidines, this regioselectivity is not a concern, making the synthesis straightforward. mdpi.com
Condensation and Cyclization Protocols for Aminopyrimidine Scaffold Construction
While functionalization of a pre-existing pyrimidine ring is common, constructing the aminopyrimidine scaffold from acyclic precursors via condensation and cyclization reactions offers an alternative and highly versatile approach. The most classical and enduring method is the Principal Synthesis, which involves the condensation of a compound containing an N-C-N fragment (like guanidine (B92328), urea, or amidines) with a 1,3-dicarbonyl compound or its equivalent. mdpi.comnih.gov
For the synthesis of a 4-aminopyrimidine (B60600) core, guanidine is the appropriate N-C-N component. The 1,3-dicarbonyl partner can be a suitably substituted malonic ester or a related derivative. For instance, the condensation of guanidine with a dialkyl malonate under basic conditions (typically using sodium ethoxide) leads to the formation of a 2-amino-4,6-dihydroxypyrimidine (B16511). nih.gov
A general scheme for this cyclization is shown below:

Scheme 2: Construction of the 2-aminopyrimidine-4,6-diol core via condensation of guanidine and a malonic ester.
To arrive at the target chloro-intermediate for subsequent alkoxylation, the resulting 2-amino-4,6-dihydroxypyrimidine can be converted to 2-amino-4,6-dichloropyrimidine using a chlorinating agent such as phosphorus oxychloride (POCl3). nih.govmdpi.com This two-step sequence—cyclization followed by chlorination—provides a robust pathway to the key intermediate required for the nucleophilic substitution described in section 2.1.1. Variations of this approach, such as using cyanoacetate (B8463686) and urea, have also been developed to synthesize the 4-amino-2,6-dihydroxypyrimidine (B1141700) precursor. google.com
Palladium-Catalyzed Cross-Coupling Strategies in Aminopyrimidine Derivatization
In recent decades, palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic and heteroaromatic compounds, including aminopyrimidine derivatives. rsc.orgacs.org Reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings allow for the introduction of a wide range of substituents (aryl, heteroaryl, alkyl, amino groups) onto the pyrimidine ring with high efficiency and selectivity. rsc.orgresearchgate.net
The Buchwald-Hartwig amination is particularly relevant for creating C-N bonds and has been developed into a powerful strategy in synthetic chemistry. rsc.org It provides an alternative to classical SNAr for amination and can be highly regioselective. For example, under Buchwald-Hartwig conditions, amination of a polyhalogenated pyrimidine can lead cleanly to C-4 aminated products, whereas traditional SNAr conditions might yield mixtures. thieme-connect.com The choice of palladium catalyst and ligand is crucial for achieving high yields and selectivities. rsc.orgthieme-connect.com
The Suzuki-Miyaura coupling, which forms C-C bonds, is also widely used for the derivatization of chloropyrimidines. researchgate.net This reaction allows for the coupling of a halopyrimidine with an organoboron reagent (like an aryl boronic acid) in the presence of a palladium catalyst and a base. This enables the synthesis of aryl-substituted aminopyrimidines, which are common motifs in pharmacologically active molecules. researchgate.net
While not directly used for the primary synthesis of this compound from its dichloro precursor, these cross-coupling methods are invaluable for creating a diverse library of analogues by modifying the pyrimidine core at various positions, including the C5 position. rsc.org
Regioselective Introduction of Complex Alkoxy Moieties
The introduction of the sec-butoxy group presents specific challenges related to its bulk and potential for stereoisomerism, requiring careful control over reaction conditions.
Methods for sec-Butoxy Group Incorporation and Stereochemical Control
The incorporation of the sec-butoxy group is typically achieved via the SNAr reaction discussed previously (Section 2.1.1), using sec-butanol as the nucleophile source. The alcohol is first deprotonated with a strong, non-nucleophilic base, such as sodium hydride (NaH), to generate the more potent sodium sec-butoxide nucleophile.
The reaction is generally carried out in an aprotic polar solvent, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), which can solvate the cation and facilitate the reaction. The reaction temperature can be adjusted to control the rate of reaction.
A key consideration when using sec-butanol is its chirality. Since sec-butanol is a chiral molecule, existing as (R)- and (S)-enantiomers, the use of racemic sec-butanol will result in a mixture of diastereomers of the final product: (R,R), (S,S), and (R,S) isomers of this compound. If a specific stereoisomer is desired, the synthesis must start with an enantiomerically pure form of sec-butanol, such as (R)-(-)-2-butanol or (S)-(+)-2-butanol. The SNAr reaction mechanism does not affect the stereocenter of the alcohol, so the stereochemistry of the starting alcohol is directly transferred to the final product.
Optimization of Alkoxylation Reactions
Optimizing the conditions for the alkoxylation of 2-amino-4,6-dichloropyrimidine is crucial for maximizing yield and purity while minimizing side reactions. Several parameters can be systematically varied and studied. researchgate.net
Key Optimization Parameters for Alkoxylation:
| Parameter | Description | Potential Impact |
| Base | The choice and stoichiometry of the base (e.g., NaH, KOH, K2CO3) are critical for generating the alkoxide nucleophile. | A stronger base like NaH ensures complete deprotonation of the alcohol, driving the reaction forward. Weaker bases may require higher temperatures or longer reaction times. |
| Solvent | The solvent (e.g., THF, DMF, Dioxane) can influence the solubility of reagents and the stability of intermediates. | Polar aprotic solvents are generally preferred as they can solvate the metal cation of the alkoxide without interfering with the nucleophile. |
| Temperature | Reaction temperature affects the rate of reaction. | Higher temperatures can speed up the reaction but may also lead to decomposition or side products. The optimal temperature balances reaction rate and selectivity. |
| Reaction Time | The duration of the reaction must be sufficient for completion. | Monitoring the reaction by techniques like TLC or LC-MS is essential to determine the endpoint and avoid the formation of degradation products from prolonged heating. |
Industrial-scale alkoxylation reactions, particularly those involving reactive species like ethylene (B1197577) oxide, often shift from traditional semi-batch reactors to continuous-flow systems, such as tubular or microreactors. frontiersin.org These modern reactors offer significantly improved heat transfer and safety, which is a major consideration for highly exothermic alkoxylation processes. frontiersin.org While the synthesis of this compound may not be as exothermic as industrial ethoxylation, the principles of optimizing thermal control and reaction efficiency remain relevant for achieving a robust and scalable process.
Development of Sustainable Synthetic Pathways
The development of sustainable synthetic pathways for producing this compound and its analogues is a critical focus in modern chemistry, driven by the need to minimize environmental impact and improve economic feasibility. This involves the application of green chemistry principles and a thorough evaluation of the efficiency and scalability of synthetic routes. Traditional methods often rely on hazardous reagents and generate significant waste, prompting a shift towards cleaner, more efficient chemical processes. rasayanjournal.co.in
Green chemistry is a framework that encourages the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. primescholars.comwikipedia.org In the context of synthesizing aminopyrimidines, several key principles are actively being applied to create more environmentally benign methodologies. rasayanjournal.co.in
Atom Economy : A core principle of green chemistry, atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wikipedia.org Reactions with high atom economy, such as cycloadditions and multicomponent reactions (MCRs), are preferred as they minimize the formation of byproducts and waste. nih.gov For instance, MCRs are particularly attractive as they can generate complex molecules like pyrimidines in a single step from multiple starting materials, significantly improving efficiency. bohrium.com
Use of Catalysts : Catalytic reactions are preferred over stoichiometric ones because catalysts can increase reaction rates and selectivity while being used in small amounts and can often be recycled and reused. benthamdirect.comnih.gov For aminopyrimidine synthesis, this includes the use of transition metal catalysts, such as palladium and copper, for cross-coupling reactions, as well as heterogeneous catalysts which can be easily separated from the reaction mixture, simplifying purification and reducing waste. nih.govacs.orgresearchgate.net
Safer Solvents and Reaction Conditions : Traditional syntheses often employ volatile and toxic organic solvents. Green approaches focus on replacing these with safer alternatives like water, ethanol, or ionic liquids, or eliminating solvents altogether in "solvent-free" reactions. rasayanjournal.co.innih.gov Solvent-free synthesis of 2-aminopyrimidine (B69317) derivatives has been achieved by heating the reactants directly, resulting in good to excellent yields and a simplified work-up procedure. nih.gov
Energy Efficiency : Alternative energy sources like microwave irradiation and ultrasound are used to accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating methods. rasayanjournal.co.inresearchgate.netnanobioletters.com Microwave-assisted synthesis is a recognized eco-friendly method for producing aminopyrimidine derivatives. nanobioletters.com
The following table provides an overview of various green chemistry techniques applied to pyrimidine synthesis.
| Green Chemistry Technique | Description | Advantages in Pyrimidine Synthesis | Reference Example |
|---|---|---|---|
| Multicomponent Reactions (MCRs) | Reactions where three or more reactants combine in a single step to form a product containing the essential parts of all starting materials. | High atom economy, reduced number of synthetic steps, lower waste generation, access to diverse structures. bohrium.com | Iridium-catalyzed synthesis of pyrimidines from amidines and alcohols. bohrium.com |
| Microwave-Assisted Synthesis | Using microwave energy to heat reactions, often resulting in rapid and uniform heating. | Drastically reduced reaction times, improved yields, enhanced reaction selectivity. rasayanjournal.co.innanobioletters.com | Synthesis of uracil-substituted aminopyrimidines with yields of 33-56%. nanobioletters.com |
| Solvent-Free Synthesis | Conducting reactions without a solvent, often by grinding solid reactants or heating a melt of the reactants. | Eliminates solvent waste, reduces environmental impact, simplifies product purification, lowers costs. nih.govresearchgate.net | Fusion of 2-amino-4,6-dichloropyrimidine with amines in the presence of triethylamine. nih.gov |
| Heterogeneous Catalysis | Using a catalyst that is in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture). | Easy separation and recovery of the catalyst, potential for catalyst recycling, suitability for continuous flow processes. researchgate.netgoogle.com | Use of a multi-active-component catalyst for N-alkylation of aminopyridines. google.com |
Moving a synthetic protocol from a laboratory setting to industrial-scale production requires careful consideration of its efficiency, robustness, and cost-effectiveness. For 2,6-disubstituted-4-aminopyrimidines, a scalable synthesis must balance high yield with practical operational parameters.
Key factors for designing an efficient and scalable synthesis include:
Raw Material Accessibility and Cost : The starting materials should be readily available and inexpensive. A Lewis acid-catalyzed condensation reaction for synthesizing 4-aminopyrimidines utilizes acrylonitrile, an easily accessible industrial chemical, as a starting point. acs.org
Reaction Yield and Purity : High yields are crucial for economic viability. The process should consistently produce the target compound in high purity to minimize the need for complex and costly purification steps. A method for preparing 2-aminopyrimidine from N,N-dimethylformamide reports a high yield of 81.1%, making it suitable for large-scale production. google.com
Process Simplicity and Safety : The synthetic route should involve a minimal number of steps and use mild, controllable reaction conditions to ensure operational simplicity and safety. google.com Avoiding carcinogenic chemicals and costly derivatization steps is a significant advantage in industrial applications. acs.org
Catalyst Performance and Longevity : For catalytic processes, the catalyst must be robust, efficient, and, if possible, reusable. Parameters such as catalyst loading (the amount of catalyst relative to the substrate) and turnover number are critical metrics. Copper-catalyzed amination reactions have been shown to be efficient for synthesizing aminopyridine derivatives under mild conditions. researchgate.net
The table below compares different synthetic methods for aminopyrimidines and related structures, highlighting parameters relevant to efficiency and scalability.
| Synthetic Method | Starting Materials | Catalyst/Reagent | Key Conditions | Yield | Scalability Notes |
|---|---|---|---|---|---|
| Lewis Acid-Catalyzed Condensation | Acrylonitrile | Lewis Acid | Not specified | Up to 90% | Applicable for industrial-scale synthesis; avoids carcinogenic chemicals. acs.org |
| Condensation and Cyclization | N,N-dimethylformamide, Acetaldehyde diethyl acetal, Guanidine nitrate (B79036) | Phosphorus trichloride, Sodium methoxide | Pressurized reaction | 81.1% | Uses low-cost raw materials; simple operation suitable for industrial production. google.com |
| Copper-Catalyzed Amination | 2-Bromopyridine, Aqueous Ammonia | CuI (10 mol%) / Ligand | 100 °C, 16 h | ~80% | Operates under relatively mild conditions for amination. researchgate.net |
| Solvent-Free Amination | 2-amino-4,6-dichloropyrimidine, various amines | Triethylamine (base) | 80-90 °C | Good to excellent | High-yielding, easy workup, no solvent required. nih.gov |
| Heterogeneous Catalytic N-alkylation | 3-Aminopyridine, Alkylation raw material | Multi-active-component solid catalyst | 150-320 °C | Not specified | Allows for catalyst reuse and is suitable for continuous flow reactors. google.com |
Advanced Vibrational Spectroscopy Applications for Pyrimidine Ring and Substituent Analysis
Vibrational spectroscopy, encompassing both infrared and Raman techniques, offers a sensitive probe into the bonding and functional groups within a molecule.
FTIR spectroscopy is a powerful tool for identifying the characteristic vibrational modes of the pyrimidine core and its substituents. The primary amino group (-NH₂) is expected to exhibit two distinct N-H stretching vibrations, typically in the range of 3500-3300 cm⁻¹. nih.gov The asymmetric stretch appears at a higher wavenumber than the symmetric stretch. Additionally, a scissoring (bending) vibration for the amino group is anticipated around 1650-1600 cm⁻¹. nih.gov
The pyrimidine ring itself gives rise to a series of characteristic stretching vibrations. The C=N and C=C stretching modes within the aromatic ring are expected to appear in the 1600-1400 cm⁻¹ region. The C-N stretching vibrations of the pyrimidine ring will also contribute to this region.
The sec-butoxy groups will present characteristic C-H stretching vibrations from the methyl and methylene (B1212753) groups in the 3000-2850 cm⁻¹ range. Strong C-O stretching bands, characteristic of the alkoxy substituents, are expected in the 1260-1000 cm⁻¹ region. The specific frequencies will be influenced by the coupling with other vibrations in the molecule.
Table 1: Predicted Characteristic FTIR Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Amino (-NH₂) | Asymmetric N-H Stretch | ~3500-3400 |
| Amino (-NH₂) | Symmetric N-H Stretch | ~3400-3300 |
| Amino (-NH₂) | N-H Scissoring (Bending) | ~1650-1600 |
| Pyrimidine Ring | C=N and C=C Stretching | ~1600-1400 |
| Alkoxy (C-O) | C-O Stretching | ~1260-1000 |
| Alkyl (C-H) | C-H Stretching | ~3000-2850 |
Note: These are predicted ranges and the actual experimental values may vary.
Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The pyrimidine ring breathing modes, which involve the symmetric expansion and contraction of the ring, are typically strong and sharp in the Raman spectrum, expected in the 1000-800 cm⁻¹ region. The C-C stretching vibrations of the sec-butoxy side chains would also be observable. While N-H stretching vibrations are generally weak in Raman spectra, the C-H stretching vibrations of the alkyl groups will be prominent. The symmetric C-O-C stretching of the ether linkages may also provide a distinct Raman signal.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Stereochemical and Structural Assignment
NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution, providing detailed information about the chemical environment, connectivity, and stereochemistry of each atom.
The ¹H NMR spectrum of this compound is expected to show distinct signals for each type of proton. The amino group protons (-NH₂) would likely appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration, but is generally expected in the range of δ 5.0-6.0 ppm. semanticscholar.org
The pyrimidine ring has one proton at the C5 position, which is anticipated to appear as a singlet in the aromatic region, likely around δ 5.5-6.0 ppm, shifted upfield due to the electron-donating effects of the amino and alkoxy groups.
The two sec-butoxy groups are diastereotopic due to the chirality of the sec-butyl group itself. This will lead to more complex signals than simple ethoxy or methoxy (B1213986) groups. Each sec-butoxy group consists of a methine proton (CH), a methylene group (CH₂), and two methyl groups (CH₃). The methine proton, being attached to the oxygen atom, would appear as a multiplet (likely a sextet) in the δ 4.5-5.5 ppm region. The methylene protons would be diastereotopic and are expected to resonate as complex multiplets in the δ 1.5-1.9 ppm range. The two methyl groups of each sec-butoxy substituent are also diastereotopic, with one being a doublet and the other a triplet, appearing in the δ 0.8-1.5 ppm region.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Multiplicity | Predicted Chemical Shift (δ ppm) |
| Pyrimidine C5-H | Singlet | ~5.5-6.0 |
| Amino (-NH₂) | Broad Singlet | ~5.0-6.0 |
| sec-butoxy O-CH | Multiplet (sextet) | ~4.5-5.5 |
| sec-butoxy -CH₂- | Multiplet | ~1.5-1.9 |
| sec-butoxy -CH₃ (doublet) | Doublet | ~1.2-1.5 |
| sec-butoxy -CH₃ (triplet) | Triplet | ~0.8-1.2 |
Note: These are predicted chemical shifts and coupling patterns. Actual values are dependent on the solvent and experimental conditions.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The pyrimidine ring carbons are expected to resonate in the downfield region. The C2, C4, and C6 carbons, being attached to heteroatoms (nitrogen and oxygen), will be significantly deshielded, with predicted chemical shifts in the range of δ 160-175 ppm. The C5 carbon of the pyrimidine ring is expected to appear at a more upfield position, likely around δ 80-90 ppm, due to the strong electron-donating effect of the adjacent amino and alkoxy groups.
The carbons of the sec-butoxy groups will have characteristic chemical shifts. The methine carbon (O-CH) is expected around δ 70-80 ppm. The methylene carbon (-CH₂) will likely resonate around δ 30-35 ppm, and the two methyl carbons will appear in the upfield region, around δ 10-25 ppm.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ ppm) |
| Pyrimidine C2, C4, C6 | ~160-175 |
| Pyrimidine C5 | ~80-90 |
| sec-butoxy O-CH | ~70-80 |
| sec-butoxy -CH₂- | ~30-35 |
| sec-butoxy -CH₃ | ~10-25 |
Note: These are predicted chemical shifts. Actual values are dependent on the solvent and experimental conditions.
To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For instance, it would show a correlation between the methine proton of the sec-butoxy group and the adjacent methylene and methyl protons, confirming the structure of the alkyl chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals. For example, the singlet at δ 5.5-6.0 ppm in the ¹H NMR would correlate to the carbon signal at δ 80-90 ppm in the ¹³C NMR, confirming it as the C5-H of the pyrimidine ring.
Through the comprehensive application of these advanced spectroscopic methods, a detailed and unambiguous structural elucidation of this compound can be achieved, providing a solid foundation for any further investigation into its chemical and physical properties.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transition Studies
The electronic absorption spectra of pyrimidine and its derivatives are characterized by specific bands in the UV region, arising from transitions of electrons within the heterocyclic aromatic ring. The pyrimidine framework is a fundamental chromophore found in numerous biologically significant molecules, including nucleobases. digitellinc.com
The absorption spectra of pyrimidines typically exhibit characteristic E and B bands, which are a result of their aromatic nature. digitellinc.com While specific experimental data for this compound is not available in the reviewed literature, the electronic absorption characteristics can be inferred from the behavior of analogous pyrimidine derivatives. The substitution pattern on the pyrimidine ring, such as the presence of amino and alkoxy groups, is expected to significantly influence the position and intensity of these absorption bands. The amino group generally acts as an auxochrome, which can cause a bathochromic (red) shift of the absorption maxima due to the extension of the conjugated system through its lone pair of electrons. The sec-butoxy groups, while primarily aliphatic, may have a minor electronic influence.
A systematic study of various pyrimidine nucleobases and their analogues has led to the creation of a digital database of their absorption spectra, which can serve as a valuable resource for predicting the spectral properties of new derivatives. digitellinc.com
To investigate the higher-energy electronic states and to understand the photochemistry and radiation-induced reactions of pyrimidine derivatives, Vacuum Ultraviolet (VUV) spectroscopy is an indispensable tool. rsc.org This technique probes electronic transitions in the high-energy region, typically between 3.7 and 10.8 eV. rsc.orgrsc.orgresearchgate.netau.dk
While specific VUV data for this compound is not documented, studies on other pyrimidine derivatives, such as halogenated pyrimidines, provide insight into the expected spectral features. rsc.orgrsc.orgresearchgate.netau.dk These studies reveal several absorption bands in the VUV region, with their characteristics being highly dependent on the nature of the substituents. rsc.orgresearchgate.net For instance, in a comparative study of 2-chloropyrimidine, 2-bromopyrimidine, and pyrimidine, the lower-lying absorption bands showed some similarities in their vibrational progressions and minor energy shifts. rsc.orgresearchgate.net However, at higher photon energies, the spectra become increasingly dissimilar, indicating a strong influence of the substituent on the high-energy electronic states. rsc.orgrsc.orgresearchgate.net The combination of high-resolution VUV photoabsorption measurements with time-dependent density functional theory (TDDFT) calculations has proven to be a powerful approach for the detailed characterization of these excited states. rsc.orgrsc.orgresearchgate.net
X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination
X-ray crystallography remains the definitive method for determining the three-dimensional structure of molecules in the solid state, providing precise information on molecular conformation, bond lengths, bond angles, and intermolecular interactions. nih.gov
Although a crystal structure for this compound has not been reported, data from closely related structures, such as 2-amino-4,6-dimethoxypyrimidine (B117758), can provide valuable estimates for its geometric parameters. researchgate.net In the crystal structure of 2-amino-4,6-dimethoxypyrimidinium thiophene-2-carboxylate, the pyrimidine ring is essentially planar. researchgate.net The protonation of one of the ring nitrogen atoms leads to a slight distortion in the bond angles within the ring compared to an unprotonated pyrimidine. researchgate.net
The following table presents representative bond lengths and angles for the 2-amino-4,6-dimethoxypyrimidine cation, which can serve as a model for the core structure of this compound.
| Parameter | Bond/Angle | Value |
| Bond Lengths (Å) | C-N (ring) | 1.324(9) - 1.332(9) |
| C-O (methoxy) | 1.350(2) - 1.353(2) | |
| C-N (amino) | 1.335(2) | |
| **Bond Angles (°) ** | N-C-N (ring) | 124.9(2) |
| C-N-C (ring) | 115.9(2) | |
| O-C-N (ring) | 116.5(2) - 117.2(2) |
Data is for 2-amino-4,6-dimethoxypyrimidine and serves as an illustrative example.
The study of intermolecular interactions is crucial for understanding the crystal packing and the resulting supramolecular architecture. Hirshfeld surface analysis is a powerful tool used to visualize and quantify these interactions within a crystal. nih.govmdpi.com This method maps the electron distribution of a molecule within the crystal, allowing for the identification of close contacts between neighboring molecules. nih.gov
For pyrimidine derivatives, hydrogen bonding is a dominant factor in directing the crystal packing. nih.govnih.gov In the case of 2,4,6-triaminopyrimidine (B127396) dinitrate, hydrogen-bonding interactions between the aminopyrimidine cation and the nitrate anions lead to the formation of a one-dimensional supramolecular network. nih.gov Hirshfeld surface analysis of this compound revealed that the most significant contributions to the crystal packing arise from O···H/H···O (53.2%), N···H/H···N (12.5%), and C···H/H···C (9.6%) interactions. nih.gov
For this compound, it is expected that the amino group will participate in hydrogen bonding, likely forming N—H···N or N—H···O interactions, which will play a key role in the stabilization of the crystal lattice. The bulky sec-butoxy groups will also influence the crystal packing through weaker van der Waals interactions.
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis
High-resolution mass spectrometry (HRMS) is an essential technique for the unambiguous determination of the elemental composition of a compound through the precise measurement of its mass-to-charge ratio. nih.gov Coupled with tandem mass spectrometry (MS/MS), it also provides detailed information about the fragmentation pathways of a molecule, which is invaluable for structural elucidation. nih.govnih.gov
While specific HRMS data for this compound is not available, the general principles of fragmentation for nitrogen-containing heterocyclic compounds can be discussed. Upon ionization, typically by electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be subjected to collision-induced dissociation (CID). nih.gov
The fragmentation of the pyrimidine core and the side chains would yield a series of characteristic product ions. The sec-butoxy groups are likely to undergo fragmentation through pathways such as the loss of butene (C₄H₈) or the cleavage of the C-O bond. The amino group could be involved in rearrangements and the elimination of small neutral molecules. The study of fragmentation patterns of related compounds, even with different substituents, can aid in predicting the behavior of this compound under mass spectrometric conditions. nih.gov The high mass accuracy of HRMS allows for the confident assignment of elemental compositions to both the parent ion and its fragments, confirming the identity of the compound. nih.gov
Computational Chemistry and Molecular Modeling Investigations
Quantum Chemical Calculations for Electronic Structure and Spectroscopic Property Prediction
Quantum chemical calculations are instrumental in elucidating the electronic properties and predicting the spectroscopic behavior of molecules like 2,6-Di-(sec-butoxy)-4-aminopyrimidine. These methods model the molecule's electron distribution to determine its geometry, energy, and reactivity.
Density Functional Theory (DFT) for Ground State Properties and Vibrational Frequencies
Density Functional Theory (DFT) is a widely used computational method for investigating the ground-state electronic structure of molecules. By applying DFT, researchers can predict various properties of this compound, such as its optimized molecular geometry, electronic charge distribution, and frontier molecular orbitals (HOMO and LUMO). These calculations are also essential for predicting vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra to confirm the molecule's structure.
While specific DFT studies on this compound are not extensively documented in publicly available literature, the general principles of DFT application to similar pyrimidine (B1678525) derivatives suggest that the amino and sec-butoxy groups would significantly influence the electronic landscape of the pyrimidine ring. The nitrogen atoms in the ring and the exocyclic amino group would act as electron-donating centers, affecting the molecule's potential for hydrogen bonding and other intermolecular interactions.
Ab Initio Methods for Electronic Excitation Studies
Ab initio quantum chemistry methods, which are based on first principles without the use of empirical parameters, are employed to study the excited electronic states of molecules. These calculations can predict the ultraviolet-visible (UV-Vis) absorption spectra by determining the energies of electronic transitions. For this compound, such studies would reveal how the molecule absorbs light and transitions to higher energy states, which is fundamental to understanding its photophysical properties and potential applications in areas like photosensitization or as a molecular probe.
Molecular Dynamics Simulations for Conformational Analysis and Ligand Dynamics
Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and dynamic behavior of molecules over time. For a flexible molecule like this compound, which has rotatable sec-butoxy groups, MD simulations can reveal the preferred spatial arrangements (conformers) and the energy barriers between them. Understanding the conformational flexibility is critical, as it dictates how the molecule can adapt its shape to fit into a binding site of a biological target. The simulations would track the atomic movements based on a force field, providing a dynamic picture of the ligand's behavior in different environments, such as in a solvent or near a protein surface.
Molecular Docking Studies and Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger target molecule, typically a protein or a nucleic acid. This method is central to structure-based drug design.
Prediction of Binding Modes and Key Intermolecular Contacts
Through molecular docking simulations, it is possible to predict how this compound might bind to a specific receptor. These simulations would identify the most stable binding poses and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-target complex. For instance, the amino group and the nitrogen atoms of the pyrimidine ring are likely candidates for forming hydrogen bonds with amino acid residues in a protein's active site. The bulky, hydrophobic sec-butoxy groups would likely favor interactions with nonpolar pockets within the binding site.
Computational Estimation of Binding Energies
A critical output of molecular docking studies is the computational estimation of binding energy or binding affinity. This value provides a prediction of the strength of the interaction between the ligand and its target. A lower (more negative) binding energy generally suggests a more stable and favorable interaction. These computational estimates are valuable for prioritizing compounds in virtual screening campaigns before they are synthesized and tested in the laboratory, thereby accelerating the drug discovery process.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling represents a pivotal computational strategy in modern drug discovery and development. nih.govnih.gov It establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For pyrimidine derivatives, including hypothetically this compound, QSAR studies are instrumental in predicting their therapeutic potential and understanding the underlying mechanisms of action. nih.govnih.gov
The initial and most critical step in QSAR model development is the calculation of molecular descriptors for each compound in a dataset. protoqsar.com These numerical values represent the unique physicochemical properties of a molecule, derived from its two-dimensional (2D) or three-dimensional (3D) structure. nih.gov A diverse array of descriptors can be computed, broadly categorized as electronic, steric, topological, and constitutional. nih.govresearchgate.net
For a hypothetical series of analogs of this compound, a range of molecular descriptors would be calculated to build a predictive QSAR model. These descriptors serve to quantify the structural variations within the series and correlate them with observed changes in biological activity. The selection of appropriate descriptors is crucial for the development of a robust and predictive model. researchgate.net
Table 1: Representative Molecular Descriptors for QSAR Analysis of this compound Analogs
| Descriptor Class | Descriptor Name | Symbol | Description | Hypothetical Value for this compound |
| Constitutional | Molecular Weight | MW | The sum of the atomic weights of all atoms in the molecule. | 253.36 |
| Number of Rotatable Bonds | nRotB | The count of bonds that allow free rotation around them. | 6 | |
| Topological | Wiener Index | W | A distance-based topological index that reflects molecular branching. | 1248 |
| Balaban Index | J | A distance-based topological index that considers the distribution of distances in the molecular graph. | 2.87 | |
| Electronic | Highest Occupied Molecular Orbital Energy | HOMO | The energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons. protoqsar.com | -8.95 eV |
| Lowest Unoccupied Molecular Orbital Energy | LUMO | The energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons. protoqsar.com | 1.23 eV | |
| Physicochemical | LogP | LogP | The logarithm of the partition coefficient between n-octanol and water, indicating hydrophobicity. | 3.45 |
| Molar Refractivity | MR | A measure of the total polarizability of a mole of a substance. | 75.6 cm³ |
Once the descriptors are calculated, statistical methods are employed to build the QSAR model. Multiple Linear Regression (MLR) is a common technique that generates a linear equation relating the biological activity to a set of descriptors. nih.govkfupm.edu.sa For more complex, non-linear relationships, machine learning methods such as Artificial Neural Networks (ANN) are often utilized, which can provide more accurate predictions. nih.govresearchgate.net
The general form of a multiple linear regression equation for a QSAR model is:
Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ
Where:
c₀ is a constant
c₁, c₂, ..., cₙ are the regression coefficients for each descriptor
D₁, D₂, ..., Dₙ are the values of the molecular descriptors
The development process involves splitting the dataset into a training set, used to build the model, and a test set, used to evaluate its predictive power on new, unseen compounds. youtube.comyoutube.com
The validation of a QSAR model is a critical step to ensure its robustness, reliability, and predictive capability. nih.govresearchgate.net A well-validated model can be confidently used to predict the activity of new chemical entities. nih.gov Several statistical parameters and methods are employed for this purpose.
Internal Validation:
Internal validation techniques assess the stability and predictive accuracy of the model using the training set data. A widely used method is leave-one-out (LOO) cross-validation . nih.gov In this process, one compound is removed from the training set, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This is repeated until every compound has been left out once. The cross-validated correlation coefficient (Q²) is then calculated. A high Q² value (typically > 0.5) indicates good internal predictive ability. nih.gov
External Validation:
External validation involves assessing the model's performance on the test set, which was not used during the model development. youtube.com The predictive ability is evaluated by calculating the predicted R² (R²_pred), which measures how well the model predicts the activity of the external set of compounds.
Other Validation Techniques:
Y-Randomization: This method involves randomly shuffling the biological activity data multiple times and rebuilding the QSAR model with the original descriptor matrix. nih.gov If the resulting models have significantly lower R² and Q² values, it confirms that the original model is not due to a chance correlation. nih.gov
Variance Inflation Factor (VIF): This is used to check for multicollinearity among the selected descriptors. researchpublish.com A VIF value greater than 10 suggests that the descriptors may be highly correlated, which can negatively impact the reliability of the model. researchpublish.com
Table 2: Typical Validation Parameters for a Hypothetical QSAR Model of Pyrimidine Derivatives
| Parameter | Description | Acceptable Value | Hypothetical Model Value |
| R² (Coefficient of Determination) | Represents the proportion of the variance in the dependent variable that is predictable from the independent variables. Measures the goodness of fit of the model. | > 0.6 | 0.89 |
| Q² (Cross-validated R²) | A measure of the internal predictive ability of the model, calculated using leave-one-out cross-validation. nih.gov | > 0.5 | 0.75 |
| R²_pred (Predictive R² for external set) | Measures the predictive power of the model for an external set of compounds. | > 0.6 | 0.82 |
| RMSE (Root Mean Square Error) | The standard deviation of the residuals (prediction errors). Lower values indicate a better fit. | As low as possible | 0.25 |
| MAE (Mean Absolute Error) | The average of the absolute differences between the predicted and observed values. | As low as possible | 0.21 |
The successful development and rigorous validation of QSAR models for a series of compounds related to this compound would provide a powerful predictive tool. nih.gov Such models are invaluable for prioritizing the synthesis of new derivatives with potentially enhanced biological activity, thereby accelerating the drug discovery process. nih.gov
Structure Activity Relationship Sar Studies of Aminopyrimidine Derivatives
Impact of Alkoxy Substituents on Functional Activity
The nature and positioning of alkoxy groups on the pyrimidine (B1678525) ring are pivotal in determining the interaction of these derivatives with biological targets. Variations in the length, branching, and stereochemistry of these substituents can significantly alter the binding affinity and functional activity of the compounds.
The sec-butoxy group, a branched four-carbon alkoxy substituent, plays a significant role in modulating the interactions of aminopyrimidine derivatives with receptors and enzymes. Its size and shape create a specific steric profile that can either be beneficial or detrimental to binding, depending on the topology of the target's binding pocket. The non-planar nature of the sec-butoxy group can lead to more specific van der Waals interactions compared to linear alkoxy chains. This can result in a higher affinity for the target protein.
The position of alkoxy chains on the pyrimidine ring has a profound effect on biological potency. For 2,6-dialkoxy-4-aminopyrimidines, the symmetrical placement of the alkoxy groups can contribute to high-affinity binding, assuming the target protein has a complementary symmetrical binding site. However, asymmetrical substitution can also be advantageous, allowing the molecule to interact with different subpockets of the binding site.
Stereochemistry is another critical factor influencing biological activity. nih.govnih.govresearchgate.net Chiral centers within the alkoxy substituents, such as in the sec-butoxy group, mean that the compound can exist as different stereoisomers. These isomers, while having the same chemical formula, can have vastly different biological activities. nih.gov This is because biological macromolecules like enzymes and receptors are themselves chiral and will interact differently with each stereoisomer. nih.govnih.govresearchgate.net For example, the (R)- and (S)-enantiomers of a sec-butoxy-substituted aminopyrimidine may exhibit significant differences in their ability to inhibit a particular enzyme, with one enantiomer often being significantly more potent than the other. nih.gov This highlights the importance of stereoselective synthesis and testing in the development of aminopyrimidine-based drugs. nih.govnih.govresearchgate.net
Table 1: Hypothetical Biological Activity of sec-Butoxy Stereoisomers This table is for illustrative purposes to demonstrate the potential impact of stereochemistry.
| Compound | Stereoisomer | Enzyme Inhibition (IC50, nM) |
|---|---|---|
| 2,6-Di-(sec-butoxy)-4-aminopyrimidine | (R,R) | 50 |
| This compound | (S,S) | 500 |
| This compound | (R,S) - meso | 200 |
Influence of Amino Group Modifications on Biological and Chemical Properties
The amino group at the 4-position of the pyrimidine ring is a key determinant of the molecule's biological and chemical properties. nih.gov Modifications to this group can drastically alter the compound's activity. researchgate.net
The primary amino group can act as a hydrogen bond donor, which is often crucial for anchoring the molecule within the binding site of a target protein. The basicity of this amino group, which can be modulated by the electronic effects of other substituents on the pyrimidine ring, also plays a role in its interaction with acidic residues in the active site.
Alkylation or acylation of the 4-amino group can have varied effects. N-alkylation can increase lipophilicity, which may enhance cell membrane permeability. However, it can also introduce steric hindrance that prevents optimal binding. For instance, studies on related 2-amino-4-aryl-6-pyridopyrimidines have shown that the length of the N-alkyl chain can influence antiproliferative and antibacterial activities. nih.gov In some cases, converting the amino group to an amide or a substituted amine can lead to a loss of activity if the hydrogen-bonding capability of the primary amine is essential for binding. Conversely, if the binding pocket has a suitable hydrophobic region, such modifications could lead to enhanced potency.
Pyrimidine Ring Substitution Patterns and their Relation to Activity Modulation
The presence of bulky substituents at positions adjacent to the alkoxy and amino groups can force these groups into specific conformations, which may either lock the molecule in a bioactive conformation or prevent it from adopting one. Structure-activity relationship studies on various pyrimidine derivatives have shown that even small changes in the substitution pattern can lead to large differences in biological activity. researchgate.net
Comparative SAR Analyses with Related Pyrimidine Scaffolds (e.g., DABOs, HEPTs)
To better understand the SAR of this compound, it is useful to compare it with related pyrimidine-based scaffolds, such as the diarylaminopyrimidine (DABO) and heteroaryl-ethyl-pyrimidine-thione (HEPT) derivatives. These compounds are well-known as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV.
DABO and HEPT analogues share the aminopyrimidine core but differ in their substitution patterns. The SAR of these compounds has been extensively studied and provides valuable context. For example, in many DABO and HEPT series, the nature of the aryl or heteroaryl groups and the linker between them and the pyrimidine ring are critical for anti-HIV activity.
A key difference between this compound and the classic DABO/HEPT NNRTIs is the presence of two alkoxy groups at the 2 and 6 positions, as opposed to the more complex aryl or heteroaryl moieties. This structural difference suggests that this compound may interact differently with the NNRTI binding pocket of HIV reverse transcriptase or may target a completely different class of enzymes. The flexibility of the sec-butoxy chains in this compound contrasts with the more rigid aryl groups in DABOs, which could allow for adaptation to different binding site conformations.
Table 2: Comparison of Pyrimidine Scaffolds
| Scaffold | Key Structural Features | Typical Biological Target |
|---|---|---|
| 2,6-Dialkoxy-4-aminopyrimidine | Two alkoxy groups at C2 and C6, amino group at C4. | Kinases, various enzymes |
| DABO (Diarylaminopyrimidine) | Aryl groups attached to the pyrimidine core, often via an amino linker. | HIV Reverse Transcriptase |
| HEPT (Heteroaryl-ethyl-pyrimidine-thione) | A heteroaryl-ethyl side chain and a thione group on the pyrimidine ring. | HIV Reverse Transcriptase |
Mechanistic Investigations of Biological Activities Mediated by Aminopyrimidine Derivatives
Enzyme Inhibition Mechanisms
Aminopyrimidine derivatives have been shown to inhibit a variety of enzymes through diverse mechanisms. These interactions are crucial for their therapeutic potential in a range of diseases.
Inhibition of Human Dihydroorotate (B8406146) Dehydrogenase (hDHODH)
Human dihydroorotate dehydrogenase (hDHODH) is a key enzyme in the de novo biosynthesis of pyrimidines, making it an attractive target for the treatment of cancer and autoimmune diseases. nih.govnih.gov This flavin mononucleotide (FMN)-dependent enzyme, located on the inner mitochondrial membrane, catalyzes the conversion of dihydroorotate to orotate. nih.govnih.gov Inhibition of hDHODH leads to a depletion of the pyrimidine (B1678525) pool, which is essential for rapidly proliferating cells. nih.gov
While specific studies on 2,6-Di-(sec-butoxy)-4-aminopyrimidine are not detailed, novel classes of hDHODH inhibitors have been discovered that demonstrate high inhibitory potency. nih.gov Crystallographic studies of these inhibitors in complex with hDHODH reveal that they bind to a site with intrinsic plasticity, allowing for the accommodation of a diverse range of inhibitor scaffolds. nih.gov This provides a basis for the rational design of new and more effective inhibitors. nih.gov
Inhibition of α-Glucosidase and Other Enzymes
α-Glucosidase is an enzyme located in the brush border of the small intestine that hydrolyzes the α-glucopyranoside bonds of carbohydrates to release glucose. jocpr.comscielo.br Inhibition of this enzyme is a therapeutic strategy for managing type 2 diabetes by delaying carbohydrate digestion and reducing postprandial blood glucose levels. jocpr.comscielo.brnih.govnih.gov
Several aminopyrimidine derivatives have been synthesized and evaluated for their α-glucosidase inhibitory activity. jocpr.comnih.govnih.gov Many of these compounds have shown good to excellent inhibitory potential, with some exhibiting IC50 values significantly lower than the standard inhibitor, acarbose. nih.gov Kinetic studies of some of the most potent aminopyrimidine-based inhibitors have revealed a competitive mode of inhibition. jocpr.com
Molecular docking studies have provided insights into the binding interactions. For example, the 2-aryl group of some pyrimidine derivatives can interact with Gln353 via pi-lone pair interactions, and substituted aryl groups can form pi-anion interactions with Asp307 and Asp352. jocpr.com Hydrophobic interactions with residues such as Val216 and Arg315 also contribute to the binding and inhibitory activity. jocpr.com
In addition to α-glucosidase, other pyrimidine derivatives have been investigated as inhibitors of β-glucuronidase, an enzyme implicated in conditions like colon cancer. nih.gov Some 2-aminopyrimidine (B69317) derivatives have demonstrated potent, competitive inhibition of this enzyme. nih.gov
Table 2: α-Glucosidase Inhibition by Aminopyrimidine Derivatives
| Compound Series | Inhibition Potency (IC50) | Mode of Inhibition | Key Binding Interactions |
|---|---|---|---|
| 3-amino-2,4-diarylbenzo nih.govnih.govimidazo[1,2-a]pyrimidines | Good to excellent (e.g., 16.4 ± 0.36 μM to 297.0 ± 1.2 μM) | Not specified | Amine moiety is significant for activity. nih.gov |
| 2,4,6-triaryl pyrimidines | Moderate to high (e.g., 168.9 ± 6.7 µM) | Competitive | Hydrogen bonds, pi-anion interactions, and hydrophobic interactions. jocpr.com |
Receptor Ligand Binding Mechanisms, for instance, at the Histamine (B1213489) H4 Receptor
The histamine H4 receptor (H4R) is a G protein-coupled receptor (GPCR) that is a potential therapeutic target for chronic inflammatory conditions. nih.govnih.gov Aminopyrimidine derivatives have been identified as potent antagonists for this receptor. nih.govacs.org
The 2-aminopyrimidine motif is a key structural feature for these antagonists. nih.gov Structure-activity relationship (SAR) studies have been conducted to optimize the potency of these compounds. Modifications to the core pyrimidine ring, as well as substitutions at various positions, have led to the development of highly potent H4R antagonists. acs.org For example, replacing a tert-butyl group at the 6-position of the pyrimidine ring with aromatic and secondary amine moieties has been shown to enhance potency. acs.org
Cryo-electron microscopy structures of the H4R have provided detailed insights into agonist binding. nih.gov While these are agonist-bound structures, they reveal key interaction points within the binding pocket. The endogenous agonist, histamine, forms a salt bridge between its primary amino group and Asp94^3.32, an interaction that is conserved in other aminergic receptors. nih.gov Selective agonists, such as imetit, also form crucial hydrogen bonds with Asp94^3.32 and Glu182^5.46. nih.gov It is likely that aminopyrimidine-based antagonists also interact with key residues within this orthosteric binding pocket to prevent agonist binding and receptor activation.
Antiplatelet Aggregation Mechanistic Pathways
Platelet aggregation is a critical process in hemostasis, but its uncontrolled activation can lead to thrombosis and cardiovascular diseases. nih.govmdpi.com Aminopyrimidine derivatives have been investigated as antiplatelet agents that can inhibit platelet aggregation induced by various agonists, such as adenosine (B11128) diphosphate (B83284) (ADP) and arachidonic acid. nih.govnih.govresearchgate.net
One of the primary targets for antiplatelet drugs is the P2Y12 receptor, a Gi-coupled receptor on the platelet surface that is activated by ADP. mdpi.comnih.govresearchgate.net Inhibition of this receptor prevents the stabilization of platelet aggregates. mdpi.com Several aminopyrimidine derivatives have shown the ability to inhibit ADP-induced platelet aggregation, suggesting a potential antagonism at the P2Y12 receptor. nih.govnih.gov
The antiplatelet activity of these compounds is often evaluated using light transmission aggregometry. nih.gov Some 2-aminopyrimidine derivatives have demonstrated significant inhibitory activity against arachidonic acid-induced aggregation, indicating that they may also interfere with the cyclooxygenase (COX) pathway and the production of thromboxane (B8750289) A2. nih.gov The specific mechanistic pathways can differ between various aminopyrimidine scaffolds, and further studies are often needed to fully elucidate their mode of action. nih.gov
Table 3: Antiplatelet Aggregation Activity of Aminopyrimidine Derivatives
| Compound Series | Induction Agent | Inhibitory Activity | Potential Mechanism |
|---|---|---|---|
| 2-aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine derivatives | Arachidonic acid | Some compounds showed good IC50 values (e.g., 36.75 µM, 72.4 µM, 62.5 µM). nih.gov | Inhibition of the arachidonic acid pathway. nih.gov |
| 4,6-diaryl-2-aminopyrimidines | Not specified | One compound was found to be twice as potent as aspirin. nih.gov | Not specified |
| 6-amino-2-thio-3H-pyrimidin-4-one derivatives | ADP | Marked inhibitory activity, with some compounds inhibiting aggregation by over 85% at 10^-4 M. nih.gov | P2Y12 antagonism. nih.gov |
Antimicrobial Action Mechanisms against Diverse Microbial Pathogens
The rise of antimicrobial resistance has spurred the search for new antimicrobial agents, and 2-aminopyrimidine derivatives have emerged as a promising class of compounds with broad-spectrum activity against various microbial pathogens. ijpsjournal.comrjptonline.org These derivatives have shown potential as antibacterial and antifungal agents. ijpsjournal.comrjptonline.orgresearchgate.net
The structural versatility of the 2-aminopyrimidine scaffold allows for extensive chemical modifications to enhance antimicrobial efficacy and overcome resistance. ijpsjournal.com While the precise mechanisms of action are not always fully elucidated and can vary, some proposed mechanisms include the disruption of the bacterial cell membrane. nih.gov It is speculated that cationic head groups on some aminopyrimidine derivatives can bind to and disrupt the bacterial cell membrane through electrostatic and hydrophobic interactions, leading to the leakage of cytoplasmic contents and cell death. nih.gov
Advanced Research Applications and Potential in Chemical Biology and Materials Science
Applications in Drug Discovery and Development Research
The functional group arrangement of 2,6-Di-(sec-butoxy)-4-aminopyrimidine makes it a compound of significant interest in the exploration of new therapeutic agents. Research into analogous structures provides a strong foundation for its potential applications in drug discovery.
The aminopyrimidine core is a well-established pharmacophore for the development of enzyme inhibitors, particularly protein kinase inhibitors, which are crucial in cancer therapy. uniroma1.it Aminopyrimidine derivatives are considered bioisosteres of the purine (B94841) scaffold of ATP, allowing them to competitively bind to the ATP-binding site of kinases. uniroma1.it
Research has demonstrated that various anilino and bis-anilinopyrimidines act as potent inhibitors against a range of protein kinases, including EGFR, c-KIT, VEGFR, PDGFR, Akt, and AURKA. uniroma1.it Furthermore, 2-aminopyrimidine (B69317) derivatives have been specifically designed as highly selective inhibitors for Fibroblast Growth Factor Receptor 4 (FGFR4), a key target in certain types of breast cancer and hepatocellular carcinoma. researchgate.net One such derivative potently inhibited FGFR4 with an IC₅₀ value of 2.6 nM while sparing other FGFR family members. researchgate.net
Beyond kinases, aminopyrimidines have shown potent inhibitory activity against other enzyme classes. In one study, a series of 2-aminopyrimidine derivatives were synthesized and evaluated as β-glucuronidase inhibitors, an enzyme linked to conditions like colon cancer and urinary tract infections. mdpi.comresearchgate.net Several compounds exhibited significant inhibition, with the most potent derivative showing an IC₅₀ value of 2.8 µM, far superior to the standard inhibitor, D-saccharic acid 1,4-lactone (IC₅₀ = 45.75 µM). mdpi.comresearchgate.net
The potential of aminopyrimidine derivatives as enzyme inhibitors is summarized in the table below.
Table 1: Examples of Aminopyrimidine Derivatives as Enzyme Inhibitors
| Derivative Class | Target Enzyme(s) | Reported Potency (IC₅₀) | Reference(s) |
|---|---|---|---|
| 2-Anilinopyrimidines | EGFR, c-KIT, VEGFR, PDGFR, Akt, AURKA | Low nanomolar range | uniroma1.it |
| 2-Aminopyrimidines | Fibroblast Growth Factor Receptor 4 (FGFR4) | 2.6 nM | researchgate.net |
| 2-Aminopyrimidines | β-Glucuronidase | 2.8 µM | mdpi.comresearchgate.net |
| Aminopyrimidine-diones | BRD4 / PLK1 | 0.042 µM | nih.gov |
| 4-Aminopyrimidines | Tropomyosin receptor kinase A (TRKA) | - | researchgate.net |
Aminopyrimidine derivatives are versatile scaffolds for modulating G-protein coupled receptors (GPCRs), which are implicated in a multitude of diseases. A novel class of aminopyrimidine-based compounds was recently identified as selective antagonists for the prostaglandin (B15479496) E2 (PGE2) receptor subtype 2 (EP2). nih.gov The EP2 receptor is involved in inflammation and cancer, making its antagonists highly sought after. The introduction of an aminopyrimidine scaffold was key to achieving excellent potency in this class of compounds. nih.gov
In another area of GPCR research, 2-amino-4,6-disubstituted-pyrimidine derivatives have been developed as highly potent and selective antagonists for the A₁ adenosine (B11128) receptor (A₁AR). acs.org This work successfully optimized a scaffold that previously showed dual affinity for A₁AR and A₂AAR, demonstrating that specific substitutions on the pyrimidine (B1678525) ring can achieve high selectivity. acs.org Research into σ₂ receptor antagonists, which are of interest for tumor therapy, has also utilized aminopyridine scaffolds to develop high-affinity ligands. nih.gov
Table 2: Aminopyrimidine Derivatives as Receptor Antagonists
| Derivative Class | Target Receptor | Application Area | Reference(s) |
|---|---|---|---|
| Aminopyrimidines | Prostaglandin E2 Receptor 2 (EP2) | Inflammation, Cancer | nih.gov |
| 2-Amino-4,6-diarylpyrimidines | A₁ Adenosine Receptor (A₁AR) | Cardiovascular, Neurological | acs.org |
| 2-Aminopyridines | Sigma-2 (σ₂) Receptor | Cancer Diagnosis & Therapy | nih.gov |
The pyrimidine nucleus is a fundamental component of life, making it an attractive target for antimicrobial drug design. Many established therapeutic agents, such as the antibacterial trimethoprim (B1683648) and various sulfa drugs (sulfadiazine, sulfamerazine), are based on the pyrimidine structure. nih.gov These compounds often function as antifolates, inhibiting the enzyme dihydrofolate reductase (DHFR), which is critical for microbial survival. nih.gov
Modern research continues to explore new aminopyrimidine derivatives for antimicrobial properties. Studies have shown that substituted aminopyrimidines can be effective against Gram-negative bacteria like E. coli. nih.gov Other research on fused pyrimidine systems, such as pyrimidinopyrazoles and pyrimidinotriazoles, has identified compounds with significant activity against bacteria like S. aureus and B. subtilis, and fungi such as C. albicans and A. niger. nih.gov This broad-spectrum potential underscores the value of exploring novel substitution patterns, such as that of this compound, for new antimicrobial leads. nih.govnih.gov
Pyrimidine derivatives have attracted considerable attention for their potential as antiplatelet agents, which are vital in preventing and treating cardiovascular thrombotic diseases. researchgate.netnih.gov The structural similarity of the aminopyrimidine core to purines allows these compounds to act as inhibitors for P2Y receptors, such as P2Y₁₂, a key receptor in ADP-induced platelet aggregation. researchgate.netnih.gov
A study on novel 2-aminopyrimidine and 2-substituted-4,6-diaminopyrimidine derivatives found that several compounds exhibited significant antiplatelet aggregation activity. nih.gov Notably, the 2-aminopyrimidine series was generally more active than the 4,6-diaminopyrimidine (B116622) series, highlighting the importance of the substitution pattern. nih.gov The most active compounds demonstrated IC₅₀ values in the micromolar range against arachidonic acid-induced platelet aggregation. nih.gov
The pyrimidine scaffold is actively being investigated for the treatment of complex neurodegenerative disorders like Alzheimer's disease. nih.govbjmu.edu.cn The multifactorial nature of these diseases has led researchers to develop multi-target pyrimidine derivatives that can inhibit several key enzymes simultaneously, such as cholinesterases (AChE and BuChE) and β-site amyloid precursor protein cleaving enzyme-1 (BACE-1). nih.govresearchgate.net
Furthermore, pyrimidine derivatives have been designed to target other pathways implicated in neurodegeneration. This includes the inhibition of MAP-activated protein kinase 2 (MK2) and DYRK1A/DYRK1B, which are involved in neurodegeneration and cognitive function. nih.gov The anti-inflammatory properties of pyrimidines, particularly through the inhibition of enzymes like COX-2, are also relevant, as neuroinflammation is a key component in the progression of Alzheimer's disease. nih.gov The development of peptide-aminopyridine conjugates is another strategy being explored to reduce toxicity while targeting pathways like β-secretase activity. nih.govresearchgate.net
Catalysis in Organic Synthesis
The synthesis of substituted aminopyrimidines is a critical area of chemical research, and modern catalysis offers efficient and scalable methods. The development of a Lewis acid-catalyzed condensation reaction allows for the synthesis of 4-aminopyrimidines from simple, accessible starting materials like acrylonitrile, avoiding carcinogenic reagents and offering high yields. acs.org
Other advanced catalytic methods include gold-complex-mediated [2+2+2] cycloadditions of alkynes and nitriles to form polysubstituted pyrimidines. mdpi.com Transition-metal catalysis, particularly with palladium and copper, is widely used for C-N bond formation in the synthesis of aminopyridines and pyrimidines through cross-coupling reactions like the Buchwald-Hartwig amination. nih.govnih.gov These catalytic strategies are essential for efficiently creating diverse libraries of pyrimidine derivatives, including compounds like this compound, for biological screening and materials science applications. mdpi.comnih.gov
Evaluation as Ligands in Transition Metal Catalysis (e.g., Palladium-Catalyzed Reactions)
The utility of aminopyrimidine scaffolds in transition metal catalysis, particularly in palladium-catalyzed cross-coupling reactions, is a subject of considerable research interest. These heterocyclic compounds can act as ligands, coordinating with the metal center and influencing the catalytic cycle's efficiency and selectivity. The nitrogen atoms within the pyrimidine ring and the exocyclic amino group can serve as coordination sites. The steric and electronic properties of the substituents on the pyrimidine ring are crucial in tuning the catalytic activity.
For instance, bulky and electron-rich phosphine (B1218219) ligands, such as dialkylbiarylphosphines, have been shown to enhance the rates of oxidative addition and reductive elimination in palladium-catalyzed reactions. nih.gov This has expanded the scope of cross-coupling to include less reactive substrates like aryl chlorides and heteroaryl systems. nih.gov While specific studies on this compound as a ligand are not detailed in available literature, its structure, featuring two bulky sec-butoxy groups and an amino group, suggests potential for creating a specific steric environment around a metal center. This could be beneficial in controlling regioselectivity and enantioselectivity in catalytic transformations. mdpi.com The general mechanism for such coupling reactions often involves the formation of a carbon-carbon bond between an organohalide and an organoboron compound (in Suzuki coupling) or an alkene (in Heck coupling), facilitated by a palladium catalyst. youtube.com
Exploration of Organocatalytic Properties
Aminopyrimidine derivatives are recognized for their potential as organocatalysts, which are small organic molecules that can catalyze chemical reactions. nih.gov Their ability to form hydrogen bonds and act as Brønsted or Lewis bases allows them to activate substrates in various asymmetric syntheses. nih.gov
While direct organocatalytic applications of this compound have not been reported, the general class of 2-aminopyrimidines serves as a structural component in some chiral organocatalysts. nih.gov The development of organocatalysis has provided an attractive alternative to metal-based catalysts, often offering milder reaction conditions and lower toxicity. Research in this area includes reactions like asymmetric aldol (B89426) condensations, where the catalyst promotes the formation of a specific stereoisomer. The potential of a given aminopyrimidine to act as an organocatalyst would depend on its basicity, hydrogen-bonding capabilities, and steric hindrance, factors that are directly influenced by its substituents.
Materials Science Research
Integration of Aminopyrimidine Derivatives into Functional Materials
The incorporation of pyrimidine derivatives into polymers and other materials can impart specific functions, such as biological activity, metal-ion sensing, or unique photophysical properties. The ability of the pyrimidine core to engage in various non-covalent interactions makes it a valuable building block in materials science.
Although there is no specific information on the integration of this compound into functional materials, the general strategy often involves synthesizing polymers with pyrimidine units in the main chain or as pendant groups. These materials can find applications in diverse areas, from medicine to environmental science, for example, in the adsorption of heavy metals.
Supramolecular Chemistry and Host-Guest Systems involving Pyrimidine Derivatives
Supramolecular chemistry focuses on the assembly of molecules into larger, organized structures through non-covalent interactions such as hydrogen bonding and π-π stacking. Aminopyrimidine derivatives are particularly effective in this context due to their multiple hydrogen bond donor and acceptor sites.
For example, studies on compounds like 2,6-diamino-4-chloro-pyrimidin-1-ium have shown that the aminopyrimidine moiety can form robust and predictable hydrogen-bonding patterns, known as synthons, with other molecules like carboxylic or sulfonic acids. These interactions can direct the assembly of molecules into well-defined one-, two-, or three-dimensional networks. The specific arrangement and interactions in these systems are highly dependent on the substituents of the pyrimidine ring. While no crystal structures or host-guest studies for this compound are documented, its structure suggests a capacity for forming specific supramolecular assemblies.
Development of Novel Analytical Methodologies Utilizing Aminopyrimidine Derivatives
The development of new analytical methods is crucial for detecting and quantifying various analytes in complex mixtures. While pyrimidine derivatives have been used in different analytical applications, there are no specific reports detailing the use of this compound as a reagent or sensor in a novel analytical methodology. The development of such methods often relies on the specific reactivity or binding properties of the derivative, for instance, its ability to selectively bind to a target analyte, leading to a measurable signal (e.g., a change in color or fluorescence). General methods for analyzing related compounds, like amino acids, often involve derivatization to enhance detection by techniques such as HPLC or gas chromatography.
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for 2,6-Di-(sec-butoxy)-4-aminopyrimidine, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution at the 2- and 6-positions of 4-aminopyrimidine using sec-butoxy groups. Key steps include:
- Precursor selection : Start with 4-aminopyrimidine derivatives, as demonstrated in thieno[2,3-d]pyrimidine amide synthesis .
- Solvent optimization : Use aprotic solvents (e.g., DMF, THF) to enhance nucleophilicity.
- Temperature control : Maintain reflux conditions (~80–100°C) for 12–24 hours to ensure complete substitution .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (≥98%) .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and computational techniques:
- NMR : Analyze and NMR to confirm substitution patterns and steric effects of sec-butoxy groups .
- IR spectroscopy : Identify characteristic N–H (3300–3500 cm) and C–O–C (1100–1250 cm) stretches .
- DFT calculations : Compare experimental vibrational spectra with theoretical models to assess dimerization effects or conformational stability .
Q. What experimental precautions are critical when handling sec-butoxy-substituted pyrimidines?
- Methodological Answer :
- Storage : Avoid long-term storage due to potential hydrolysis; use inert atmospheres (N) and desiccants .
- Safety protocols : Follow GHS guidelines (e.g., wear PPE, avoid inhalation of dust) as outlined in pyrimidine safety data sheets .
Advanced Research Questions
Q. How do steric effects from the sec-butoxy groups influence the compound’s reactivity in catalytic or biological systems?
- Methodological Answer :
- Steric hindrance analysis : Compare reaction kinetics with less hindered analogs (e.g., methoxy or tert-butoxy derivatives) using Hammett plots or computational docking studies .
- Biological assays : Test antimicrobial activity against Gram-positive/negative strains, noting reduced efficacy if bulky groups hinder target binding .
Q. What strategies can resolve contradictions in reported spectral data for this compound derivatives?
- Methodological Answer :
- Cross-validation : Use high-resolution mass spectrometry (HRMS) and - HSQC NMR to resolve ambiguities in peak assignments .
- Control experiments : Synthesize and characterize reference compounds (e.g., 4-amino-2,6-dimethoxypyrimidine) to isolate substituent-specific spectral contributions .
Q. How can computational modeling guide the design of this compound derivatives for targeted drug delivery?
- Methodological Answer :
- Molecular docking : Simulate interactions with biological targets (e.g., bacterial enzymes) using AutoDock Vina; prioritize derivatives with optimal binding energies .
- ADMET prediction : Use SwissADME to evaluate solubility and metabolic stability, focusing on sec-butoxy’s lipophilicity .
Q. What mechanistic insights can be gained by studying radical scavenging or trapping in reactions involving this compound?
- Methodological Answer :
- Radical inhibition assays : Introduce 2,6-di-tert-butyl-4-methylphenol (BHT) as a scavenger during synthesis; monitor reaction progress via GC-MS to rule out radical pathways .
- EPR spectroscopy : Detect transient radical intermediates under controlled oxidative conditions .
Data Analysis & Validation
Q. How should researchers statistically validate experimental data when reporting novel derivatives of this compound?
- Methodological Answer :
- Triplicate trials : Report mean ± SD for yields, purity, and bioactivity metrics.
- Multivariate analysis : Use PCA or PLS-DA to correlate structural features (e.g., substituent size) with observed properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
